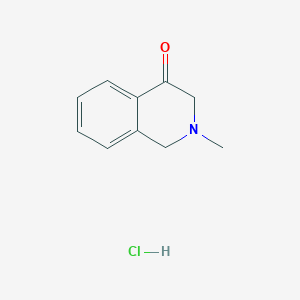

2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride

Description

Properties

IUPAC Name |

2-methyl-1,3-dihydroisoquinolin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO.ClH/c1-11-6-8-4-2-3-5-9(8)10(12)7-11;/h2-5H,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEIDJJHEZAXDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=CC=CC=C2C(=O)C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20458-78-0 | |

| Record name | 2-methyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring system. The reaction conditions often include:

Solvent: Methanol or ethanol

Catalyst: Hydrochloric acid or sulfuric acid

Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group and aromatic system in 2-methyl-2,3-dihydroisoquinolin-4(1H)-one make it susceptible to oxidation. For example:

-

Auto-oxidation : Under radical-initiated conditions, the compound undergoes auto-oxidation via abstraction of the pseudoaxial C1 hydrogen, forming stabilized radicals (e.g., in the presence of O₂ or oxidizing agents) .

-

Oxidation with mCPBA : Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane oxidizes the dihydroisoquinoline scaffold to yield quinoline derivatives. A study reported an 88% yield for this transformation under ambient conditions .

| Entry | Oxidizing Agent | Solvent | Temperature | Yield (%) | Product |

|---|---|---|---|---|---|

| 1 | mCPBA | CH₂Cl₂ | 25°C | 88 | Quinoline derivative |

| 2 | O₂ (radical) | DMSO | 70°C | N.R. | Radical intermediate |

Reduction Reactions

The ketone group can be reduced to a secondary alcohol or further to a methylene group:

-

NaBH₄ Reduction : Sodium borohydride selectively reduces the ketone to a secondary alcohol, yielding 2-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride. This reaction proceeds in methanol at 0°C with >85% yield .

-

Catalytic Hydrogenation : Hydrogenation over Pd/C under 1 atm H₂ reduces the ketone to a methylene group, producing 2-methyl-1,2,3,4-tetrahydroisoquinoline.

Alkylation and Acylation

The tertiary amine and hydroxyl groups (post-reduction) serve as nucleophilic sites:

-

N-Alkylation : Reaction with methyl iodide (MeI) in THF leads to quaternary ammonium salts. For example, treatment with MeI at 40°C affords N-methylated derivatives in 75–90% yields .

-

Acylation : The amine reacts with benzoyl chlorides (e.g., 2,6-dichlorobenzoyl chloride) in ethyl acetate with T3P (propane phosphonic acid anhydride) to form amides. A study reported a 93% yield for this reaction .

Cocrystallization

The compound forms stable cocrystals with carboxylic acids like 4-hydroxybenzoic acid. These cocrystals enhance physicochemical stability, as confirmed by X-ray diffraction studies .

Radical-Mediated Reactions

Under basic conditions with K₃Fe(CN)₆, the compound undergoes radical-mediated oxidation to yield tetrahydroisoquinolinol intermediates. This pathway is critical in synthesizing polycyclic derivatives .

Hydrolysis and Rearrangement

-

Acid Hydrolysis : Treatment with concentrated HCl in dichloromethane hydrolyzes the lactam ring, yielding open-chain amino acids .

-

Bischler-Napieralski Reaction : Cyclization of amides derived from phenylacetic acids generates fused isoquinoline systems, useful for synthesizing alkaloid-like scaffolds .

Stability Considerations

The compound is sensitive to light and moisture, requiring storage under inert atmospheres. Stability studies indicate decomposition above 120°C .

Scientific Research Applications

Pharmacological Properties

The pharmacological potential of 2-methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride is largely derived from its structural characteristics that allow interaction with various biological targets.

Neuroprotective Effects

Research indicates that derivatives of 3,4-dihydroisoquinoline compounds exhibit neuroprotective properties. For instance, a study demonstrated that certain analogs could protect PC12 cells from corticosterone-induced neuronal damage, suggesting potential applications in treating neurodegenerative disorders and depression . The neuroprotective mechanism involves modulation of neuroinflammatory pathways and enhancement of neuronal survival.

Antidepressant Activity

In silico screening has identified 3,4-dihydroisoquinoline compounds as promising candidates for antidepressant development. One particular compound showed significant reduction in immobility time in the forced swim test, indicating its potential as an effective antidepressant agent . This highlights the relevance of this compound in addressing mood disorders.

Antitumor Potential

The compound has also been evaluated for its antitumor effects. In vitro studies on breast cancer cell lines indicated that certain isoquinoline derivatives could inhibit cell viability significantly . This positions this compound as a candidate for further exploration in cancer therapeutics.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods that emphasize efficiency and yield.

One-Pot Synthesis

Recent advancements have introduced one-pot synthesis strategies that streamline the production of isoquinoline derivatives. These methods often involve multi-component reactions that yield high purity products with minimal steps . For example, a one-pot synthesis involving iminium intermediates has been reported to produce N-alkylated derivatives efficiently.

Microwave-Assisted Synthesis

Microwave-assisted techniques have gained popularity for their ability to enhance reaction rates and improve yields. The use of microwave irradiation in the synthesis of isoquinoline derivatives has shown to be effective in achieving high yields within shorter reaction times . This approach is particularly beneficial for large-scale production.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound and its analogs:

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

- 2-Methyl-1,2,3,4-tetrahydroisoquinoline

- 1-Methyl-2,3-dihydroisoquinolin-4(1H)-one

- 2,3-Dihydroisoquinolin-4(1H)-one

Uniqueness

2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 2-position and the hydrochloride salt form can enhance its solubility and stability, making it more suitable for certain applications compared to its analogs.

Biological Activity

2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride is a compound within the isoquinoline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be characterized as follows:

- Molecular Formula : C₉H₁₀ClN₁O

- Molecular Weight : 185.64 g/mol

1. Neuroprotective Effects

Research has demonstrated that derivatives of dihydroisoquinolines exhibit neuroprotective properties. For instance, a study evaluating 3,4-dihydroisoquinoline compounds indicated that certain derivatives could protect PC12 cells from corticosterone-induced toxicity, a model for depressive disorders. The compound 6a-1 showed significant reduction in immobility time in forced swim tests, suggesting potential antidepressant effects .

2. Anticholinesterase Activity

A series of studies have focused on the inhibition of butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Compounds derived from dihydroisoquinoline structures have been shown to selectively inhibit BChE while demonstrating low cytotoxicity in neuroblastoma cell lines (SH-SY5Y). For example, compounds 9 and 23 exhibited IC₅₀ values of approximately 2.68 μM against BChE and provided protective effects against amyloid-beta (Aβ) toxicity .

3. Antimicrobial Activity

Recent investigations into the antimicrobial properties of isoquinoline derivatives revealed promising results against various fungal strains. Specifically, new 2-aryl-3,4-dihydroisoquinolin-2-ium salts demonstrated effective inhibition with average EC₅₀ values ranging from 7.87 to 20 μM against fungi such as C. gloeosporioides and V. mali. The structure-activity relationship (SAR) indicated that substituents on both the A-ring and C-ring significantly influenced antimicrobial efficacy .

Case Study 1: Neuroprotective Evaluation

In a study involving the evaluation of neuroprotective compounds on PC12 cells, researchers found that treatment with compound 6a-1 resulted in an increase in cell viability by up to 91% compared to control groups exposed to Aβ-induced toxicity. This suggests a potential application for treating neurodegenerative conditions .

Case Study 2: Anticholinesterase Inhibition

Another study assessed the inhibitory effects of various dihydroisoquinoline derivatives on BChE. The selected compounds showed improved selectivity for BChE over acetylcholinesterase (AChE), with compound 9 achieving an IC₅₀ of 2.68 μM. This selectivity is crucial for developing treatments aimed at Alzheimer's disease without affecting normal cholinergic neurotransmission .

Research Findings Summary

| Compound | Activity Type | IC₅₀ Value | Cell Line/Model | Notes |

|---|---|---|---|---|

| 6a-1 | Neuroprotection | N/A | PC12 | Reduced immobility in FST |

| 9 | BChE Inhibition | 2.68 μM | SH-SY5Y | Selective for BChE |

| 23 | Anti-Aβ aggregation | N/A | SH-SY5Y | Protective against Aβ-induced toxicity |

| A8 | Antifungal | EC₅₀ = 11.1 μM | Various fungi | Effective against C. gloeosporioides |

Q & A

Basic Questions

Q. What are the established synthetic methodologies for 2-methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride?

- Methodological Answer : Common routes include:

- Acid/Base-Catalyzed Isomerization : Starting from substituted 2'-aminochalcones, using catalysts like InCl₃ under microwave irradiation (360 W, 5 min) to improve yields (63%) .

- Cyclization Reactions : Employing dichloromethane or ethanol as solvents, with careful pH and temperature control to optimize intermediates .

- Post-Synthetic Modification : Introducing methyl and hydrochloride groups via nucleophilic substitution or salt formation, validated by HPLC purity (>98%) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : X-ray crystallography resolves stereochemistry and hydrogen-bonding patterns (e.g., N–H⋯N interactions and π-π stacking with centroid distances of ~3.94 Å) .

- Spectroscopic Analysis : ¹H/¹³C-NMR for functional group identification; IR for carbonyl (C=O) and amine (N–H) stretches .

- Purity Assessment : HPLC with reference standards (e.g., LGC Standards MM0081 series) and TLC using silica gel plates .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight containers at room temperature, protected from light and moisture. Purity (>98%) is maintained when handled under inert gas (e.g., N₂) and monitored via COA (Certificate of Analysis) .

Advanced Research Questions

Q. How can reaction yields be optimized for halogenated derivatives of dihydroisoquinolinones?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., InCl₃, AlCl₃) to accelerate cyclization; microwave irradiation reduces reaction times .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated precursors, while ethanol minimizes side reactions .

- Statistical Optimization : Use DoE (Design of Experiments) to balance temperature (60–100°C), stoichiometry, and catalyst loading (10–20 mol%) .

Q. How to address contradictions in spectral data for dihydroisoquinolinone analogs?

- Methodological Answer :

- Crystallographic Validation : Resolve ambiguities in NMR/IR assignments (e.g., tautomerism) via single-crystal X-ray diffraction .

- Computational Modeling : Compare experimental ¹³C-NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to identify discrepancies .

- Isotopic Labeling : Use ²H or ¹⁵N isotopes to trace hydrogen-bonding networks and confirm dynamic equilibria in solution .

Q. What strategies elucidate structure-activity relationships (SAR) for biological applications?

- Methodological Answer :

- Functional Group Modulation : Synthesize analogs with varied substituents (e.g., Cl, OCH₃ at C-5/C-7) to assess bioactivity trends .

- In Silico Docking : Map interactions with target proteins (e.g., kinases) using AutoDock Vina; validate with SPR (Surface Plasmon Resonance) binding assays .

- Pharmacokinetic Profiling : Measure logP (octanol-water partition) and metabolic stability via microsomal incubation (e.g., human liver microsomes) .

Q. How to resolve intermolecular interaction discrepancies in crystal structures?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.